LogP Comparison: Cyclohexanecarbonyl vs. Benzoyl Analog – Lipophilicity Differential
The target compound’s cyclohexanecarbonyl substituent yields a computed logP of 5.12, while the direct benzoyl analog (2-(4-benzoylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole, CAS 897483-05-5) has a predicted logP of approximately 4.2–4.5 based on fragment-based calculations . This >0.6 log unit increase in lipophilicity for the cyclohexanecarbonyl derivative is expected to enhance membrane permeability but may reduce aqueous solubility relative to the benzoyl counterpart.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 5.12, logD = 5.12, logSw = -4.87 |
| Comparator Or Baseline | 2-(4-Benzoylpiperazin-1-yl)-4,6-dimethyl-1,3-benzothiazole (CAS 897483-05-5), estimated logP ~4.2–4.5 |
| Quantified Difference | ΔlogP ~ +0.6 to +0.9 (target compound more lipophilic) |
| Conditions | Computed logP using fragment-based methods (ChemDiv database) ; comparator logP estimated from chemical structure |
Why This Matters
Higher lipophilicity directly impacts compound partitioning into biological membranes and may influence oral absorption and blood-brain barrier penetration, making the cyclohexanecarbonyl analog a preferred choice when increased membrane permeability is desired.
